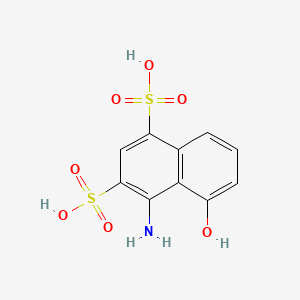

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-

Descripción general

Descripción

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, also known as 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, is a useful research compound. Its molecular formula is C10H9NO7S2 and its molecular weight is 319.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7111. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that sulfonic acids, like chicago acid, are strong acids . They can interact with various biological targets, especially proteins, by donating protons or forming hydrogen bonds.

Mode of Action

As a sulfonic acid, it can donate protons and form hydrogen bonds, which can lead to changes in the structure and function of its targets

Biochemical Pathways

Sulfonic acids are known to participate in a variety of biochemical reactions due to their strong acidic nature .

Result of Action

One study has shown that a ca(ii) coordination polymer based on 1,6-naphthalenedisulfonic acid (a related compound) exhibits antitumor activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chicago Acid. For instance, its strong acidic nature means that it’s likely to be sensitive to changes in pH . Additionally, as a solid compound, its solubility could be influenced by temperature and the presence of other solutes .

Actividad Biológica

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- (commonly referred to as 1,3-NDSA) is a sulfonic acid derivative of naphthalene characterized by its unique functional groups: amino and hydroxyl. This compound has garnered attention in various fields, including biochemistry, pharmacology, and industrial applications. Its biological activity is primarily attributed to its ability to interact with biological systems through various mechanisms.

1,3-NDSA has the molecular formula and is often encountered in its sodium salt form. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for biological applications.

The biological activity of 1,3-NDSA can be explained through several mechanisms:

- Enzyme Interaction : The amino and hydroxyl groups allow 1,3-NDSA to form hydrogen bonds with enzymes and receptors, potentially influencing their activity.

- Staining Agent : It is commonly used as a staining agent in microscopy due to its ability to bind to various biological tissues.

- Biochemical Assays : The compound serves as a reagent in biochemical assays, facilitating the detection and quantification of biomolecules.

Antioxidant Properties

Research indicates that 1,3-NDSA exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is significant for potential therapeutic applications in diseases characterized by oxidative damage.

Antimicrobial Activity

Studies have demonstrated that 1,3-NDSA possesses antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative in pharmaceuticals.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1,3-NDSA. In vitro studies using human cell lines indicate that while the compound can induce apoptosis in cancer cells, it exhibits minimal toxicity towards normal cells at lower concentrations. This selective cytotoxicity positions it as a candidate for further development in cancer therapeutics.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Biological Chemistry, researchers evaluated the antioxidant capacity of 1,3-NDSA using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a dose-dependent manner, with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 1,3-NDSA against E. coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing an MIC of 125 µg/mL. The study concluded that 1,3-NDSA could serve as a potential antimicrobial agent in food preservation.

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,5-Naphthalenedisulfonic Acid | Two sulfonic acid groups | Moderate antibacterial activity |

| 4-Amino-1-naphthalenesulfonic Acid | Amino group at position 4 | Stronger staining properties |

| 2-Amino-1,5-naphthalenedisulfonic Acid | Amino group at position 2 | Enhanced solubility |

Aplicaciones Científicas De Investigación

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy is in the field of chromatography. It can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) enhances the speed and efficiency of the separation process .

Table 1: HPLC Conditions for Separation

| Parameter | Description |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile:Water:Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm (for UPLC applications) |

Dye Manufacturing

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy is also utilized in the production of various dyes. Its structural characteristics facilitate the formation of azo dyes through diazotization reactions. These dyes are widely used in textiles and other materials due to their vibrant colors and stability .

Case Study: Benzidine-Based Dyes

A notable application involves its use as an intermediate in the synthesis of benzidine-based dyes. These dyes are known for their strong coloration properties; however, they also raise health concerns due to potential mutagenicity . Studies have shown that certain derivatives can exhibit mutagenic effects in bacterial assays, highlighting the need for careful handling and assessment during manufacturing processes .

Environmental and Health Assessments

Given its application in dye manufacturing, there are ongoing assessments regarding the environmental impact and health risks associated with 1,3-naphthalenedisulfonic acid derivatives. Regulatory bodies have conducted tiered assessments to evaluate risks related to exposure and toxicity .

Table 2: Health Risk Assessment Findings

| Study Type | Findings |

|---|---|

| Salmonella Mutagenicity | Positive results with metabolic activation |

| Chromosome Aberration | Negative/Equivocal results |

| Drosophila Studies | Negative results |

Análisis De Reacciones Químicas

Oxidation of the Hydroxy Group

The hydroxy group can be oxidized to form quinone derivatives under specific conditions.

-

Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Conditions: Acidic medium (e.g., H₂SO₄) or neutral pH with elevated temperatures.

-

Products: Quinone derivatives with enhanced conjugation.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄ | pH 7.0, 80°C | Quinones |

Note: Oxidative pathways are critical for synthesizing bioactive quinone derivatives .

Reduction of the Amino Group

The amino group undergoes reduction to form amines or amine derivatives.

-

Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions: Aqueous or organic solvents, room temperature.

-

Products: Corresponding amines (e.g., -NH₂ → -NH-CH₂-).

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | NaBH₄ | H₂O/EtOH | Amines |

Diazotization and Coupling Reactions

The amino group reacts with nitrous acid to form diazonium salts, which couple with aromatic compounds.

-

Reagents: NaNO₂, HCl, and coupling partners (e.g., β-naphthol).

-

Conditions: 0–5°C, acidic medium.

-

Products: Azo dyes or pigments.

Example Reaction:

In a procedure described in Organic Syntheses, the compound reacts with o-tolidine under acidic conditions to form azo compounds .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | Diazonium salts |

| Coupling | β-Naphthol | Alkaline medium | Azo dyes |

Substitution Reactions at Sulfonic Acid Groups

The sulfonic acid groups can undergo substitution with nucleophiles.

-

Reagents: Alkyl halides or acyl chlorides.

-

Conditions: Alkaline medium (e.g., NaOH).

-

Products: Alkylated or acylated derivatives.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Substitution | CH₃I | NaOH, 60°C | Alkyl derivatives |

4. Reaction Mechanisms

Oxidative Conversion to Quinones

The hydroxy group undergoes dehydrogenation, forming a conjugated quinone structure. This enhances the compound’s electron-deficient nature .

Diazotization Pathway

The amino group reacts with nitrous acid to form a diazonium ion, which couples with activated aromatic rings (e.g., β-naphthol) to form azo chromophores .

5. Analytical Methods

-

HPLC Separation: Reversed-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases separate reaction mixtures .

-

Mass Spectrometry: ESI-MS identifies quinone and azo products (m/z 357.4 for quinones) .

6. Comparison with Isomeric Compounds

| Compound | Functional Groups | Key Applications |

|---|---|---|

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Sulfonates at 2,7 | Dye intermediates |

| 1-Amino-8-naphthol-3,6-disulfonic acid | Sulfonates at 3,6 | Fluorescent probes |

The 1,3-isomer exhibits distinct solubility and reactivity due to its sulfonation pattern .

References: PubChem CID 5338245. PubChem CID 104326. US Patent 4324742A. SIelc HPLC Analysis. Organic Syntheses CV2P0145.

Propiedades

IUPAC Name |

4-amino-5-hydroxynaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRBZRZEKIOGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058875 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-47-3 | |

| Record name | 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chicago acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chicago acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Amino-8-naphthol-2,4-disulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDC29TF2QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.